Cas no 858751-48-1 (2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid)

2-(7-((2,6-Dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic chromene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dichlorobenzyl ether group and an acetic acid moiety, which may enhance binding affinity and solubility. The compound's chromen-2-one core is known for its biological activity, making it a candidate for further study in drug development. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. The presence of methyl groups at the 4- and 8-positions may improve metabolic stability. This compound is suitable for researchers exploring novel therapeutic agents, particularly in areas requiring targeted functionalization of chromene scaffolds.
2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid structure
858751-48-1 structure
Product Name:2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
CAS No:858751-48-1
MF:C20H16Cl2O5
MW:407.244044303894
CID:5548075
Update Time:2025-05-21

2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
    • 2H-1-Benzopyran-3-acetic acid, 7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxo-
    • Inchi: 1S/C20H16Cl2O5/c1-10-12-6-7-17(26-9-14-15(21)4-3-5-16(14)22)11(2)19(12)27-20(25)13(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24)
    • InChI Key: XTQLJFAKQDWLNA-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C)C(OCC3=C(Cl)C=CC=C3Cl)=CC=C2C(C)=C1CC(O)=O

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Predicted)
  • Boiling Point: 600.7±55.0 °C(Predicted)
  • pka: 3.78±0.10(Predicted)

2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
OTAVAchemicals
1097211-100MG
2-{7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
858751-48-1 95%
100MG
$250 2023-07-04
OTAVAchemicals
1097211-250MG
2-{7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
858751-48-1 95%
250MG
$300 2023-07-04
OTAVAchemicals
1097211-500MG
2-{7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
858751-48-1 95%
500MG
$375 2023-07-04
A2B Chem LLC
BA37846-100mg
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
858751-48-1 95%
100mg
$478.00 2024-04-19
A2B Chem LLC
BA37846-250mg
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
858751-48-1 95%
250mg
$534.00 2024-04-19
A2B Chem LLC
BA37846-500mg
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
858751-48-1 95%
500mg
$617.00 2024-04-19

2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Related Literature

Additional information on 2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Introduction to 2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS No. 858751-48-1)

2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, identified by the CAS number 858751-48-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chromenone core with multiple functional groups, exhibits a unique structural configuration that makes it a promising candidate for various biochemical applications. The presence of an acetic acid moiety and a 7-((2,6-dichlorobenzyl)oxy) substituent introduces specific chemical properties that contribute to its potential utility in drug discovery and therapeutic development.

The chromenone scaffold is a well-studied class of heterocyclic compounds known for their biological activity. Specifically, derivatives of chromenone have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. The 4,8-dimethyl substitution on the chromenone ring enhances the stability and reactivity of the molecule, making it more amenable to further chemical modifications. Additionally, the acetic acid side chain provides a carboxylic acid functionality, which can participate in hydrogen bonding and ionic interactions, crucial for binding to biological targets.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic and signaling pathways. The structural features of 2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid make it an attractive scaffold for designing novel therapeutic agents. For instance, the dichlorobenzyl group may enhance lipophilicity, facilitating cellular uptake, while the acetoxy group can modulate reactivity and binding affinity.

Recent studies have highlighted the potential of chromenone derivatives in modulating inflammatory pathways. A notable example is their ability to inhibit lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. The specific arrangement of substituents in 2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid suggests that it may interact with such enzymes or related targets with high specificity. This has prompted researchers to explore its efficacy in preclinical models of inflammation and oxidative stress.

The acetic acid moiety also opens possibilities for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. For example, esterification or amidation of the carboxylic acid group could alter solubility and metabolic stability. Such modifications are critical in optimizing drug candidates for clinical use.

From a synthetic chemistry perspective, CAS No. 858751-48-1 represents a challenging yet rewarding molecule to work with. The synthesis involves multiple steps, including condensation reactions to form the chromenone core and subsequent functionalization at various positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the dichlorobenzyl group efficiently. These synthetic strategies not only showcase the versatility of modern organic chemistry but also highlight the importance of robust methodologies in drug development.

The biological evaluation of this compound is ongoing but preliminary data suggest promising activities in vitro. For instance, cell-based assays have shown potential inhibitory effects on certain kinases associated with cancer progression. While these findings are encouraging, further studies are necessary to validate these effects in vivo and assess potential off-target interactions.

The role of computational chemistry has become increasingly integral in understanding molecular interactions. Molecular docking simulations can predict how 2-(7-((2,6-dichlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid binds to its intended targets at the atomic level. These simulations help guide experimental design by identifying key interaction points between the molecule and biological receptors or enzymes. Such integrative approaches are essential for accelerating the discovery pipeline in medicinal chemistry.

In conclusion,CAS No 858751–48–1 represents a structurally complex yet biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups and substitution patterns makes it an intriguing candidate for further exploration. As our understanding of biochemical pathways continues to expand,this molecule may play a crucial role in developing novel therapeutic strategies against various diseases.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd